molecular formula C15H12N2OS B2892154 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine CAS No. 891026-27-0

2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine

Cat. No.: B2892154
CAS No.: 891026-27-0
M. Wt: 268.33
InChI Key: AKZYJUJVFCOXJZ-UHFFFAOYSA-N
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Description

2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine is a heterocyclic compound that features a thiazole ring fused with a pyridine ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromoacetophenone to yield the desired thiazole derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different functional groups attached to the thiazole or pyridine rings .

Scientific Research Applications

2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    4,5-Bis(p-methoxyphenyl)-2-(trifluoromethyl)-thiazole: Known for its potent biological activities.

    2-(4-Methoxyphenyl)pyridine: Shares structural similarities but lacks the thiazole ring.

Uniqueness

2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine is unique due to the presence of both the thiazole and pyridine rings, which confer distinct chemical and biological properties.

Biological Activity

The compound 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine is a thiazolopyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and antiparasitic activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H10N2OSC_{13}H_{10}N_2OS. The structure features a thiazole ring fused with a pyridine moiety and a methoxy-substituted phenyl group, which is crucial for its biological activity. The planar configuration of the methoxyphenyl group enhances π-π interactions, which may play a role in its biological mechanisms .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolopyridine derivatives. For instance, various thiazole analogs were synthesized and evaluated for their activity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The structure-activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring significantly enhance cytotoxicity. Compounds with electron-withdrawing groups showed improved efficacy compared to their counterparts .

Case Study: Cytotoxic Effects

In a systematic study, derivatives of thiazolopyridine were tested against several cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents. Notably, compounds with methoxy substituents displayed enhanced antiproliferative effects due to increased lipophilicity and better cellular uptake .

Antimicrobial Activity

Thiazolopyridine derivatives have also been investigated for their antimicrobial properties. A series of compounds were evaluated for their inhibitory effects on various bacterial strains. The minimum inhibitory concentration (MIC) values indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundMIC (mg/mL)Target Organisms
This compound0.015 - 0.030S. aureus, E. coli
Comparative Compound A0.025 - 0.050S. aureus
Comparative Compound B0.020 - 0.040E. coli

These findings suggest that the presence of the methoxy group significantly contributes to the antimicrobial efficacy of the compound .

Antiparasitic Activity

Research has also explored the antiparasitic properties of thiazolopyridine derivatives against Plasmodium falciparum, the causative agent of malaria. In vitro studies revealed that modifications in the N-aryl amide group linked to the thiazole ring were crucial for enhancing antimalarial activity. The most effective compounds demonstrated low cytotoxicity in HepG2 cell lines while maintaining high potency against the parasite .

Case Study: Antimalarial Efficacy

A detailed SAR study identified that compounds with small electron-withdrawing groups at specific positions on the aromatic ring exhibited superior antimalarial activity compared to bulkier substituents. This highlights the importance of structural optimization in developing new antimalarial agents from thiazolopyridine scaffolds .

Properties

IUPAC Name

4-(4-methoxyphenyl)-2-pyridin-2-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-18-12-7-5-11(6-8-12)14-10-19-15(17-14)13-4-2-3-9-16-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZYJUJVFCOXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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